

The Biosynthesis of Angelic Acid in Plants: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Angelic acid	
Cat. No.:	B190581	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic acid, a monocarboxylic unsaturated organic acid, is a significant natural product found predominantly in plants of the Apiaceae family, such as Angelica archangelica. Its esters are known for a variety of medicinal properties, making the elucidation of its biosynthetic pathway of considerable interest for pharmaceutical and biotechnological applications. This technical guide provides a comprehensive overview of the core biosynthesis of angelic acid in plants. The pathway is intricately linked to the catabolism of the branched-chain amino acid L-isoleucine, proceeding through several enzymatic steps to yield angeloyl-CoA, the immediate precursor to angelic acid. This document details the proposed enzymatic reactions, presents available quantitative data, outlines detailed experimental protocols for pathway investigation, and provides visualizations of the key processes.

The Core Biosynthesis Pathway of Angelic Acid

The biosynthesis of **angelic acid** in plants is not a standalone pathway but is rather embedded within the catabolism of L-isoleucine. The pathway initiates with the conversion of L-isoleucine to its corresponding α -keto acid, which is then oxidatively decarboxylated to form a branched-chain acyl-CoA. A series of subsequent reactions leads to the formation of tiglyl-CoA, the transisomer of angeloyl-CoA. The final key step is the isomerization of tiglyl-CoA to angeloyl-CoA, which is then hydrolyzed to yield **angelic acid**.







The proposed enzymatic steps are as follows:

- Transamination of L-Isoleucine: The pathway begins with the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This results in the formation of (S)-3-methyl-2-oxopentanoate.
- Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC). This multi-enzyme complex converts (S)-3-methyl-2-oxopentanoate to (S)-2-methylbutanoyl-CoA.
- Dehydrogenation: (S)-2-methylbutanoyl-CoA is then dehydrogenated by an acyl-CoA dehydrogenase to form tiglyl-CoA.
- Isomerization: This is a critical and yet not fully elucidated step in plants. It is proposed that tiglyl-CoA is isomerized to its cis-isomer, angeloyl-CoA, by a specific enoyl-CoA isomerase or a similar enzyme with stereospecific activity. The definitive identification of this enzyme in plants remains an area for active research.
- Hydrolysis: Finally, the hydrolysis of the thioester bond of angeloyl-CoA by an acyl-CoA thioesterase releases free angelic acid.

Below is a DOT language script for visualizing this proposed pathway.

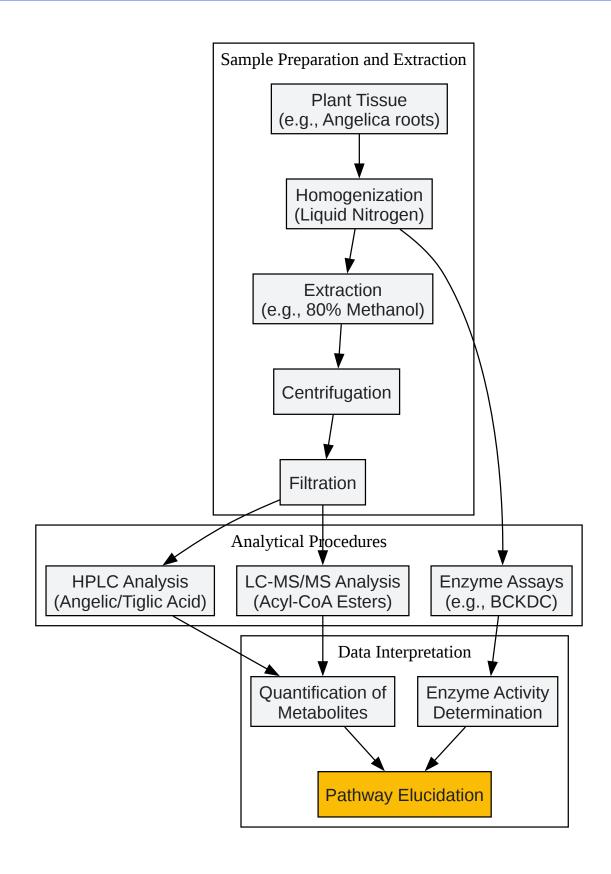


Foundational & Exploratory

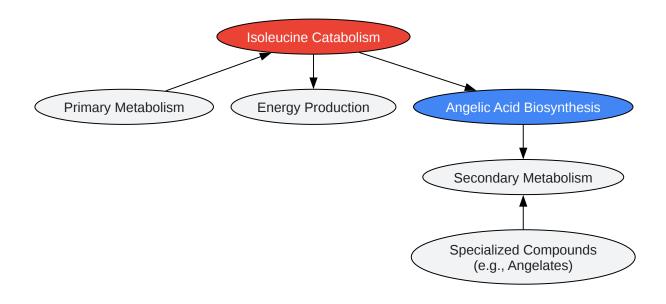
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